N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine
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Overview
Description
N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, including the formation of the pyrimidine, piperidine, and pyrazine rings. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method allows for the formation of carbon-carbon bonds between the different ring systems.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as protein kinase B (PKB or Akt). This interaction inhibits the kinase activity, leading to the modulation of various cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and have similar structural features.
Indole Derivatives: These compounds have a different core structure but exhibit similar biological activities, such as anticancer and anti-inflammatory effects.
Uniqueness
N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is unique due to its specific combination of pyrimidine, piperidine, and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H28N6O |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine |
InChI |
InChI=1S/C20H28N6O/c1-25(19-20(27-2)22-9-8-21-19)13-15-6-10-26(11-7-15)18-12-17(23-14-24-18)16-4-3-5-16/h8-9,12,14-16H,3-7,10-11,13H2,1-2H3 |
InChI Key |
NKIKECUPRXTSBH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC=NC(=C2)C3CCC3)C4=NC=CN=C4OC |
Origin of Product |
United States |
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